molecular formula C10H11Cl2N3O2 B13704660 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid

1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid

Cat. No.: B13704660
M. Wt: 276.12 g/mol
InChI Key: VKFMSOFPLVUBCS-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 3,6-dichloro-pyridazine moiety.

Properties

Molecular Formula

C10H11Cl2N3O2

Molecular Weight

276.12 g/mol

IUPAC Name

1-(3,6-dichloropyridazin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C10H11Cl2N3O2/c11-8-4-7(9(12)14-13-8)15-3-1-2-6(5-15)10(16)17/h4,6H,1-3,5H2,(H,16,17)

InChI Key

VKFMSOFPLVUBCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=NN=C2Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the pyridazine moiety.

    Chlorination: The pyridazine ring is chlorinated at positions 3 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated pyridazine is then coupled with the piperidine ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding salts or esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorinated pyridazine moiety is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid with key analogs, focusing on structural features, molecular properties, and biological activities.

Table 1: Comparative Analysis of Piperidine-Carboxylic Acid Derivatives

Compound Name Heterocycle Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source/Reference
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid 3,6-Dichloro-pyridazine C₁₀H₁₀Cl₂N₃O₂ ~290.12 (estimated) Expected enhanced lipophilicity due to Cl substituents; potential enzyme inhibition N/A (hypothetical)
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Pyrimidine (unsubstituted) C₁₀H₁₂N₃O₂ 209.22 Used in pharmaceutical intermediates; no explicit bioactivity reported
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 6-Methyl-pyrazine C₁₁H₁₅N₃O₂ 221.25 High purity (97%); mp 185–186.5°C; used in organic synthesis
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 3-Methylphenyl-pyridazine C₁₇H₁₈N₃O₂ 297.35 Commercial availability (CAS 1119453-12-1); research reagent
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid 4-Methylpiperazine-pyridazine C₁₅H₂₃N₅O₂ 305.38 Enhanced solubility due to piperazine; potential CNS activity
1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride 2-Furylmethyl C₁₁H₁₆ClNO₃ 245.71 Potent GST inhibitor (IC₅₀ < 10 μM); superior to standard inhibitors

Structural and Functional Insights

  • Chlorine Substituents: The 3,6-dichloro-pyridazine group in the target compound likely increases electronegativity and binding affinity compared to non-halogenated analogs like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid . Chlorine atoms may enhance metabolic stability and target selectivity, as seen in other halogenated pharmaceuticals.
  • Heterocycle Variations: Pyridazine vs. Pyrimidine/Pyrazine: Pyridazine derivatives (e.g., CAS 1119450-52-0 ) exhibit distinct electronic profiles due to nitrogen positioning, influencing π-π stacking and hydrogen-bonding interactions. Aryl vs.
  • Biological Activity :
    • Enzyme Inhibition: The 2-furylmethyl derivative () demonstrates strong GST inhibition, suggesting that substituents on the piperidine ring critically modulate enzyme interaction .
    • Solubility and Bioavailability: The 4-methylpiperazine-substituted compound () shows higher solubility, a key factor in CNS drug design .

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